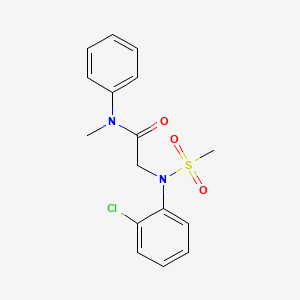![molecular formula C13H17ClN2O2S2 B4770412 4-[2-(Thiophen-3-ylmethylamino)ethyl]benzenesulfonamide;hydrochloride](/img/structure/B4770412.png)
4-[2-(Thiophen-3-ylmethylamino)ethyl]benzenesulfonamide;hydrochloride
Overview
Description
4-[2-(Thiophen-3-ylmethylamino)ethyl]benzenesulfonamide;hydrochloride is a complex organic compound that features a thiophene ring, a benzenesulfonamide group, and an ethylamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Thiophen-3-ylmethylamino)ethyl]benzenesulfonamide;hydrochloride typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent . The thiophene derivative is then reacted with an appropriate amine to form the thiophen-3-ylmethylamine intermediate.
The next step involves the reaction of thiophen-3-ylmethylamine with 4-(2-bromoethyl)benzenesulfonamide under basic conditions to form the desired product. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Thiophen-3-ylmethylamino)ethyl]benzenesulfonamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
4-[2-(Thiophen-3-ylmethylamino)ethyl]benzenesulfonamide;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-[2-(Thiophen-3-ylmethylamino)ethyl]benzenesulfonamide;hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonamide group can mimic the structure of natural substrates, allowing it to interfere with enzymatic processes .
Comparison with Similar Compounds
Similar Compounds
2-Thiophenemethylamine: A simpler thiophene derivative used in similar applications.
4-(2-Aminoethyl)benzenesulfonamide: Shares the benzenesulfonamide group but lacks the thiophene ring.
Uniqueness
4-[2-(Thiophen-3-ylmethylamino)ethyl]benzenesulfonamide;hydrochloride is unique due to the combination of its thiophene ring and benzenesulfonamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
4-[2-(thiophen-3-ylmethylamino)ethyl]benzenesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2.ClH/c14-19(16,17)13-3-1-11(2-4-13)5-7-15-9-12-6-8-18-10-12;/h1-4,6,8,10,15H,5,7,9H2,(H2,14,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOZUPZLJSVGLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNCC2=CSC=C2)S(=O)(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B4770330.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4770336.png)
![2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]-6-fluorobenzamide](/img/structure/B4770337.png)
![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-1-piperidinylbenzamide](/img/structure/B4770343.png)

![N-[4-(diethylamino)-3-methylphenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide](/img/structure/B4770354.png)
![(5E)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4770359.png)

![N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-5-(4-methylphenyl)-3-isoxazolecarboxamide](/img/structure/B4770392.png)
![(1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)(2-pyridinyl)methanone](/img/structure/B4770398.png)
![2-(2,4-dichlorophenoxy)-N-{2-methyl-4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B4770405.png)


![N-(2-bromophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4770444.png)
